molecular formula C20H19N3O4S3 B2533631 2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide CAS No. 866866-22-0

2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide

Cat. No. B2533631
CAS RN: 866866-22-0
M. Wt: 461.57
InChI Key: OTCYBPHJSIPTIZ-UHFFFAOYSA-N
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Description

2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide is a useful research compound. Its molecular formula is C20H19N3O4S3 and its molecular weight is 461.57. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Crystallography

Research on compounds structurally similar to "2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide" emphasizes the study of crystal structures to understand molecular conformations and intramolecular interactions. For example, the study of crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides reveals insights into their folded conformation and intramolecular hydrogen bonding, stabilizing the molecule's structure (Subasri et al., 2016) (Subasri et al., 2017).

Pharmacological Applications

The synthesis and evaluation of derivatives of pyrimidine, a core structure in "this compound," have been extensively researched for their potential as inhibitors against various enzymes and for antitumor activities. For instance, derivatives have been studied for their dual inhibitory activity against thymidylate synthase and dihydrofolate reductase, indicating their potential in the development of anticancer drugs (Gangjee et al., 2008).

Antimicrobial Properties

Compounds incorporating the sulfamoyl moiety, akin to the structure of interest, have shown promising antimicrobial properties. The synthesis of novel heterocyclic compounds incorporating sulfamoyl groups has been targeted for their potential as antimicrobial agents, revealing the broad applicability of such compounds in addressing microbial resistance (Darwish et al., 2014).

Synthetic Methodologies

The exploration of synthetic routes for compounds related to "this compound" is crucial for the development of novel therapeutic agents. Studies have focused on the design and synthesis of such compounds, highlighting the importance of innovative synthetic strategies in medicinal chemistry (Gangjee et al., 2007).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-methylbenzenesulfonyl chloride with 2-thiouracil to form 5-(4-methylphenyl)sulfonyl-2-thiouracil. This intermediate is then reacted with ethyl 3-methylthiophene-2-carboxylate to form 2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide.", "Starting Materials": [ "4-methylbenzenesulfonyl chloride", "2-thiouracil", "ethyl 3-methylthiophene-2-carboxylate" ], "Reaction": [ "Step 1: 4-methylbenzenesulfonyl chloride is reacted with 2-thiouracil in the presence of a base such as triethylamine to form 5-(4-methylphenyl)sulfonyl-2-thiouracil.", "Step 2: 5-(4-methylphenyl)sulfonyl-2-thiouracil is then reacted with ethyl 3-methylthiophene-2-carboxylate in the presence of a base such as potassium carbonate to form 2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide." ] }

CAS RN

866866-22-0

Molecular Formula

C20H19N3O4S3

Molecular Weight

461.57

IUPAC Name

2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C20H19N3O4S3/c1-13-6-8-16(9-7-13)30(26,27)17-11-21-20(23-19(17)25)29-12-18(24)22-14-4-3-5-15(10-14)28-2/h3-11H,12H2,1-2H3,(H,22,24)(H,21,23,25)

InChI Key

OTCYBPHJSIPTIZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)SC

solubility

not available

Origin of Product

United States

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